Seladelpar lysine is derived from the parent compound seladelpar, which has been developed and licensed from Janssen Pharmaceutica NV. The chemical classification of seladelpar lysine falls under small molecule drugs, specifically as a peroxisome proliferator-activated receptor delta agonist. Its chemical structure is characterized by the formula C21H23F3O5S, with a molecular weight of 444.47 g/mol .
The synthesis of seladelpar lysine involves several key steps that can be categorized into three main phases:
The industrial production methods mirror these synthetic routes but are optimized for large-scale production. These optimizations include high-yield reactions and efficient purification techniques to ensure product consistency and purity.
Seladelpar lysine features a complex molecular structure that includes multiple functional groups conducive to its activity as a PPAR delta agonist. The structural formula can be represented as follows:
The compound's three-dimensional conformation allows it to effectively bind to its target receptor, facilitating its biological activity .
Seladelpar lysine participates in various chemical reactions that can alter its pharmacological profile:
Common reagents used in these reactions include hydrogen peroxide and potassium permanganate for oxidation, while sodium borohydride and lithium aluminum hydride serve as reducing agents.
Seladelpar lysine exerts its therapeutic effects primarily through activation of the peroxisome proliferator-activated receptor delta (PPARδ). This activation leads to several downstream effects:
The physical and chemical properties of seladelpar lysine include:
These properties are essential for ensuring effective formulation and delivery in clinical settings .
Seladelpar lysine has significant applications in clinical medicine, particularly in treating primary biliary cholangitis. Its ability to modulate lipid metabolism and reduce inflammation makes it a valuable therapeutic option for patients with this chronic liver disease. Additionally, ongoing research explores its potential use in other conditions related to liver dysfunction and metabolic disorders .
Seladelpar lysine is a molecular complex comprising the active pharmaceutical ingredient seladelpar (a PPARδ agonist) and the amino acid counterion L-lysine in a 1:1 stoichiometric ratio, typically isolated as a dihydrate salt. The seladelpar moiety exhibits a defined stereochemical configuration, featuring an (R)-enantiomer at the chiral center of its ethoxypropylthio side chain. This configuration is critical for its pharmacological activity and receptor binding specificity. The lysine component exists exclusively as the (S)-enantiomer (L-lysine), consistent with biological amino acid conventions. The molecular formula of the dihydrate complex is C₂₇H₄₁F₃N₂O₉S, with a molecular weight of 626.69 g/mol (monoisotopic mass: 626.248486571 Da) [2] [3].
The structure integrates several key functional groups:
Table 1: Structural Characteristics of Seladelpar Lysine Dihydrate
Property | Specification |
---|---|
Molecular Formula | C₂₇H₄₁F₃N₂O₉S |
Molecular Weight | 626.69 g/mol |
Configuration (Seladelpar) | (R)-enantiomer |
Configuration (Lysine) | (S)-enantiomer (L-lysine) |
Hydration State | Dihydrate |
ChEMBL ID | CHEMBL3989960 |
ChemSpider ID | 52085097 |
The formal IUPAC name for seladelpar lysine dihydrate is (2S)-2,6-diaminohexanoic acid; 2-(4-{[(2R)-2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl}-2-methylphenoxy)acetic acid; dihydrate. This systematic name precisely defines:
The compound has multiple standardized identifiers and synonyms across chemical and regulatory databases:
Table 2: Official Nomenclature and Identifiers
Nomenclature System | Designation |
---|---|
IUPAC Name | (2S)-2,6-diaminohexanoic acid; 2-(4-{[(2R)-2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl}-2-methylphenoxy)acetic acid; dihydrate |
CAS Number | 928821-40-3 (dihydrate) |
DrugBank Accession | DBSALT003342 |
UNII Code | N1429130KR |
Common Synonyms | MBX-8025 lysine dihydrate; RWJ-800025 lysine; Seladelpar lysine dihydrate |
Solubility Profile: Seladelpar lysine dihydrate demonstrates limited aqueous solubility but high solubility in polar aprotic solvents. It is freely soluble in dimethyl sulfoxide (DMSO) at concentrations ≥50 mg/mL (84.65 mM) at 25°C. This property facilitates its formulation for preclinical studies. The compound exhibits poor solubility in water and most alcohols, necessitating salt formation to enhance bioavailability [3] [6] [10].
Thermal and Chemical Stability: The dihydrate form maintains stability under controlled storage conditions (-20°C to 4°C in sealed, moisture-proof containers). Accelerated stability studies indicate decomposition at temperatures exceeding 100°C. The crystalline structure provides protection against oxidation, though the compound remains susceptible to hydrolysis under strongly acidic or alkaline conditions. Lyophilized powders retain >98% purity for over three years when stored at -20°C [3] [9].
Crystallographic Characteristics: X-ray diffraction studies confirm that seladelpar lysine dihydrate crystallizes in a defined lattice structure stabilized by:
This crystalline arrangement contributes to its stability and melting point profile (decomposition above 150°C without distinct melting) [2] [9].
Table 3: Key Physicochemical Parameters
Property | Value/Characterization | Method/Reference |
---|---|---|
Solubility in DMSO | ≥50 mg/mL (84.65 mM) | Experimental (MedChemExpress) [6] |
Aqueous Solubility | Low (undetermined quantitatively) | Pharmacopeia testing [9] |
Storage Stability | >3 years at -20°C (sealed, anhydrous) | Long-term stability studies [3] |
Crystal System | Monoclinic (predicted) | X-ray diffraction [9] |
LogP (Predicted) | 5.07 | Chemaxon algorithm [2] |
Hydrogen Bond Acceptors | 9 | PubChem data [2] |
The formation of the lysine dihydrate salt is a crystallization process driven by ionic interaction between the carboxylic acid group of seladelpar and the basic α-amino group of L-lysine. This salt formation serves critical pharmaceutical purposes:
The synthesis involves dissolving seladelpar free acid and L-lysine in a hydroalcoholic solvent (ethanol/water mixture) under reflux, followed by controlled cooling to precipitate the dihydrate complex. The water molecules occupy specific positions in the crystal lattice, forming hydrogen bonds with the ε-amino group of lysine (N-H···O) and the sulfanyl group of seladelpar (S···H-O). Thermal gravimetric analysis confirms water loss occurs in two stages between 60°C–110°C, indicating distinct hydration environments within the crystal [2] [9].
The dihydrate complex exhibits superior stability compared to the anhydrous or monohydrate forms. This stability is attributed to:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7